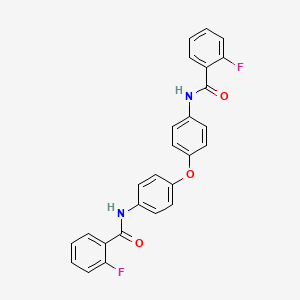
5-(2-FLUOROBENZAMIDO)-2-HYDROXYBENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Fluorobenzamido)-2-hydroxybenzoic acid is an organic compound that features both amide and hydroxyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorobenzamido)-2-hydroxybenzoic acid typically involves the acylation of 2-hydroxybenzoic acid (salicylic acid) with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 40°C
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反応の分析
Types of Reactions
5-(2-Fluorobenzamido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at elevated temperatures.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 5-(2-Fluorobenzamido)-2-carboxybenzoic acid
Reduction: 5-(2-Fluorobenzylamino)-2-hydroxybenzoic acid
Substitution: 5-(2-Aminobenzamido)-2-hydroxybenzoic acid (if fluorine is replaced by an amine)
科学的研究の応用
5-(2-Fluorobenzamido)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(2-fluorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric mechanisms.
類似化合物との比較
Similar Compounds
- 5-(2-Chlorobenzamido)-2-hydroxybenzoic acid
- 5-(2-Bromobenzamido)-2-hydroxybenzoic acid
- 5-(2-Iodobenzamido)-2-hydroxybenzoic acid
Uniqueness
5-(2-Fluorobenzamido)-2-hydroxybenzoic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for drug design and other applications.
特性
IUPAC Name |
5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c15-11-4-2-1-3-9(11)13(18)16-8-5-6-12(17)10(7-8)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPKZRLWYXDHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B4924003.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924006.png)
![1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea](/img/structure/B4924012.png)

![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)

![(10Z)-8,8-Dimethyl-10-{[(4-methylphenyl)amino]methylidene}-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione](/img/structure/B4924033.png)

![3-PHENYLMETHANESULFONYL-N-[2-(PHENYLSULFANYL)PHENYL]PROPANAMIDE](/img/structure/B4924067.png)
![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B4924077.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-methoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B4924090.png)
![1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine](/img/structure/B4924093.png)
![4-(2,3-DICHLOROPHENYL)-8-ETHOXY-6-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE](/img/structure/B4924097.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B4924102.png)
